4-[(2-Phenoxyethyl)amino]butanoic acid
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-phenoxyethylamino)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15) |
InChI Key |
VYOGPCAZYBAPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenoxyethyl)amino]butanoic acid typically involves the reaction of 2-phenoxyethanol with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the phenoxyethyl group and the butanoic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenoxyethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2-Phenoxyethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Phenoxyethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group plays a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-[(2-Phenoxyethyl)amino]butanoic Acid and Analogs
*Calculated based on molecular formula.
Structural Influences on Physicochemical Properties
- Lipophilicity: The phenoxyethyl group in the target compound likely increases lipophilicity compared to polar analogs like 4-guanidinobutanoic acid . However, it is less hydrophobic than chlorambucil’s bis(chloroethyl)phenyl group, which enhances membrane permeability for alkylating DNA .
- Solubility: The carboxylic acid moiety ensures moderate aqueous solubility across analogs. For example, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid’s oxo group may form hydrogen bonds, improving solubility over the target compound .
- Stability: Boc-protected derivatives (e.g., ) resist enzymatic degradation, whereas compounds like N-caffeoyl-4-aminobutyric acid may oxidize due to catechol groups.
Key Contrasts and Limitations
- Functional Group Diversity: While chlorambucil and the target compound share a butanoic acid backbone, their substituents dictate entirely different mechanisms (alkylation vs.
- Bioavailability: Bulky substituents (e.g., benzyloxy-fluorophenylmethylamino in ) may reduce blood-brain barrier penetration compared to smaller groups like guanidinyl .
Biological Activity
4-[(2-Phenoxyethyl)amino]butanoic acid, also known as KM-408, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
The synthesis of this compound typically involves the reaction of phenoxyethylamine with butyric acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques which enhance reaction efficiency.
Anticonvulsant Properties
Research has indicated that KM-408 exhibits significant anticonvulsant activity. In vivo studies demonstrated its effectiveness in reducing seizure frequency in animal models. For instance, the effective dose (ED50) for maximum electroshock seizure (MES) in mice was found to be approximately 13.3 mg/kg .
Analgesic Effects
In addition to its anticonvulsant properties, KM-408 has shown promise as an analgesic agent. It was active in several pain models:
- Formalin test : Active at 30 mg/kg.
- Spinal nerve ligation (SNL) : Effective at 6 mg/kg.
- Hot plate test : Active at 30 mg/kg .
These findings suggest that KM-408 may have dual roles, potentially benefiting patients suffering from both neuropathic pain and seizures.
The mechanism by which KM-408 exerts its biological effects involves interaction with various neurotransmitter systems. It has been shown to bind to sigma receptors and serotonin receptors (5-HT1A), which are critical in modulating pain and seizure pathways. The binding affinities were reported as values of for sigma receptors and for 5-HT1A receptors .
Study on Neuropathic Pain
A study published in Pharmacology evaluated the efficacy of KM-408 in a rat model of neuropathic pain induced by spinal nerve ligation. The results indicated a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups, suggesting that KM-408 may be a viable candidate for treating neuropathic pain conditions .
Safety Profile Assessment
Safety assessments conducted during the development of KM-408 included acute toxicity studies in mice, which revealed a favorable safety profile with no significant adverse effects observed at therapeutic doses. Additionally, cardiovascular safety evaluations indicated no detrimental effects on heart rate or blood pressure in rats .
Data Summary
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇N₁O₂ |
| ED50 MES (mice) | 13.3 mg/kg |
| Formalin Test Activity | Active at 30 mg/kg |
| SNL Activity | Active at 6 mg/kg |
| Hot Plate Test Activity | Active at 30 mg/kg |
| K_i Sigma Receptor | |
| K_i 5-HT1A Receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
